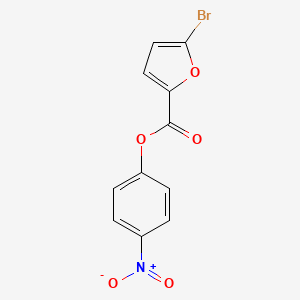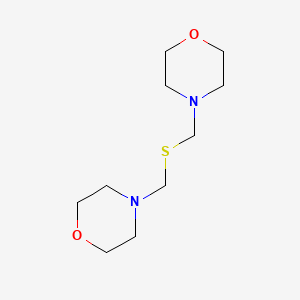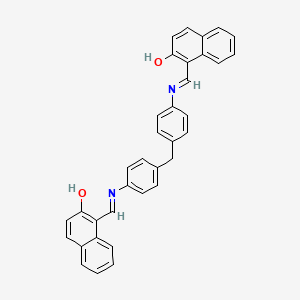methanol](/img/structure/B11958812.png)
[1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-yl](6-methylcyclohex-3-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is a chemical compound with a complex structure that includes two hydroxymethyl groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydroxymethylation of 6-methylcyclohex-3-en-1-yl derivatives using formaldehyde and a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its hydroxymethyl groups make it a versatile tool for labeling and tracking biochemical processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in the development of new drugs for various diseases.
Industry
In the industrial sector, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable component in manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Hydroxymethyl)cyclohex-3-en-1-yl]methanol
- [1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol
- [1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol
Uniqueness
Compared to similar compounds, 1-(Hydroxymethyl)-6-methylcyclohex-3-en-1-ylmethanol has a unique combination of hydroxymethyl groups and a methyl-substituted cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H26O2 |
|---|---|
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)-6-methylcyclohex-3-en-1-yl]-(6-methylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C16H26O2/c1-12-7-3-4-9-14(12)15(18)16(11-17)10-6-5-8-13(16)2/h3-6,12-15,17-18H,7-11H2,1-2H3 |
Clé InChI |
DYORTRUMFAYXEK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CCC1C(C2(CC=CCC2C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)






![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)



